Acehytisine
Description
The compound [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate is a complex organic molecule with a unique heptacyclic structure. It is characterized by multiple stereocenters and functional groups, including hydroxyl, acetoxy, and methylidene groups. This compound is of significant interest in the fields of medicinal chemistry and natural product synthesis due to its intricate structure and potential biological activities .
Properties
CAS No. |
1394-48-5 |
|---|---|
Molecular Formula |
C24H31NO6 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[(1S,3S,5R,8S,9R,10R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |
InChI |
InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3/t13-,14-,15+,16+,17+,18+,19+,20-,21-,22+,23-,24-/m0/s1 |
InChI Key |
OGNUSOJAYIHLNS-UVXYKNMHSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)[C@H]3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5[C@]6(C4)CC7=C)O)OC(=O)C)O)C |
Canonical SMILES |
CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)OC(=O)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the core heptacyclic structure: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and other pericyclic processes.
Introduction of functional groups: Hydroxyl, acetoxy, and methylidene groups are introduced through selective functionalization reactions, such as hydroxylation, acetylation, and alkylation.
Stereochemical control: The synthesis requires careful control of stereochemistry to ensure the correct configuration at each stereocenter
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of catalysts, optimized reaction conditions, and purification techniques to isolate the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert double bonds to single bonds or reduce carbonyl groups to alcohols.
Substitution: Functional groups such as acetoxy can be substituted with other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of double bonds may yield saturated hydrocarbons .
Scientific Research Applications
[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate: has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic synthesis and stereochemistry.
Biology: The compound’s biological activities are of interest for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a precursor for other complex molecules
Mechanism of Action
The mechanism of action of [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate their activity and influence cellular processes.
Altering gene expression: The compound may affect the transcription of certain genes, leading to changes in protein synthesis.
Interacting with cellular membranes: This can affect membrane fluidity and signaling pathways
Comparison with Similar Compounds
[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate: can be compared with other similar compounds, such as:
[(1S,3R,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate: This compound has a similar core structure but differs in the functional groups attached.
[(1S,3S,5R,8S,9S,10S,11R,14R,16S,17R,18S,19S)-10,19-diacetyloxy-9-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate: This compound also shares a similar structure but has different substituents.
The uniqueness of [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
